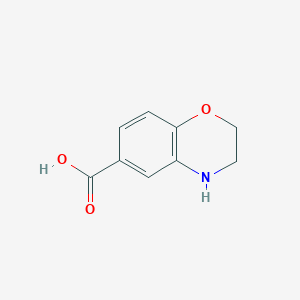

Acide 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylique

Vue d'ensemble

Description

3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a chemical compound with the molecular formula C10H11NO3 . It is a weak acid that can react with bases to form salts .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been reported in the literature. One efficient synthesis method involves Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization in a stepwise fashion . Another method involves a chiral phosphoric acid (CPA) catalyzed transition metal/oxidant free synthesis of chiral 2 H -1,4-benzoxazines through enantioselective desymmetrization of prochiral oxetanes .Molecular Structure Analysis

The InChI code for 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is 1S/C10H11NO3/c1-11-4-5-14-9-3-2-7 (10 (12)13)6-8 (9)11/h2-3,6H,4-5H2,1H3, (H,12,13) . This indicates the presence of a benzoxazine ring in the molecule.Chemical Reactions Analysis

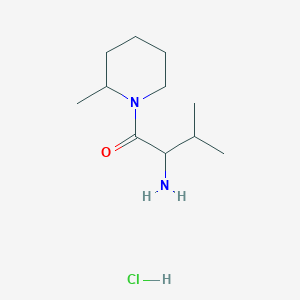

The reactions of 3,4-dihydro-2H-1,4-benzoxazine derivatives with 2-methoxyisopentanoyl chloride were found to be more selective (selectivity factor s 31–32) compared to the acylation with other studied propanoyl chlorides . This fact was probably caused by the significant steric hindrance due to the isopropyl substituent in acyl chloride .Physical And Chemical Properties Analysis

The molecular weight of 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is 193.16 . It is a solid substance .Applications De Recherche Scientifique

Synthèse de nouveaux dérivés

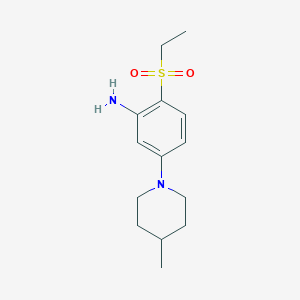

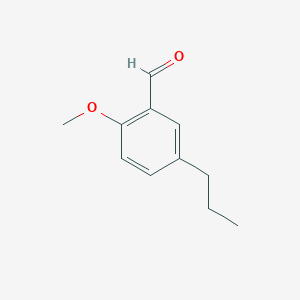

L'acide 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylique est utilisé dans la synthèse de nouveaux dérivés de N-(3,4-dihydro-2H-1,4-benzoxazin-6- yl) sulfonamide substitués . Ces dérivés se révèlent être des intermédiaires de synthèse importants ayant des rôles dans les applications biologiques .

Applications antibactériennes

Les dérivés de l'this compound ont montré un potentiel en tant qu'agents antibactériens . La demande de développement de nouveaux agents antibactériens est urgente en raison de la résistance croissante aux antibiotiques existants .

Applications anticancéreuses

Une série de composés basés sur l'échafaudage 3,4-dihydro-2H-1,4-benzoxazine a été synthétisée en tant qu'agents anticancéreux potentiels . Ces analogues ont montré une puissance modérée à bonne contre diverses lignées cellulaires cancéreuses .

Études de la relation structure-activité

L'analyse de la relation structure-activité des dérivés de la 3,4-dihydro-2H-1,4-benzoxazine a indiqué que l'inclusion de groupes hydroxyle sur le cycle A et le cycle B était bénéfique pour l'activité biologique . Avoir un groupe amino en para sur le cycle C a considérablement amélioré la puissance .

Applications antifongiques

Les dérivés de l'this compound ont montré une large activité biologique, y compris des propriétés antifongiques .

Applications industrielles

Les 3,4-dihydro-1,3-benzoxazines sont des composés hétérocycliques intéressants qui polymérisent par chauffage pour donner des résines thermodurcissables . Ces résines ont des applications allant de la coulée de pièces d'avion aux adhésifs .

Safety and Hazards

3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is classified as Acute Tox. 4 Oral according to GHS07 . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding breathing dust, mist, spray, and contact with skin and eyes . It should be stored in a well-ventilated place, away from fire sources and oxidizers .

Propriétés

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9(12)6-1-2-8-7(5-6)10-3-4-13-8/h1-2,5,10H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDBZPKNGZROQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695257 | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

918789-44-3 | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing nitro derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid?

A1: The synthesis of 7-nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid and 8-nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid, as described in the research paper [], is significant for several reasons. Introducing nitro groups to the core structure can significantly alter the molecule's physicochemical properties, potentially influencing its reactivity, solubility, and interactions with biological targets. These modifications are crucial for exploring structure-activity relationships (SAR) and understanding how different substituents on the benzoxazine scaffold influence its potential biological activities. This knowledge is valuable in medicinal chemistry for designing and developing new drug candidates or optimizing existing ones.

Q2: How was the structure of the synthesized nitro derivatives confirmed in the study?

A2: The research employed a combination of spectroscopic techniques and elemental analysis to confirm the structures of the synthesized nitro derivatives []. Infrared (IR) spectroscopy provided information about the functional groups present in the molecules. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy offered insights into the arrangement of hydrogen atoms within the molecules. Liquid Chromatography-Mass Spectrometry (LC/MS) analysis was utilized to determine the molecular weight and purity of the synthesized compounds. Finally, elemental analysis verified the percentage composition of carbon, hydrogen, nitrogen, and oxygen in the compounds, further confirming their structures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Aminomethyl)(ethyl)anilino]-1-ethanol](/img/structure/B1395018.png)

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B1395019.png)

![2-[4-(4-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395021.png)

![2-{4-[3-Amino-4-(ethylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1395023.png)

![2-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1395029.png)

![2-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395033.png)

![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1395034.png)

![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1395036.png)

![2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol](/img/structure/B1395039.png)

![2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395040.png)

![2-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395041.png)